N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE

medicinal chemistry structure-activity relationship (SAR) molecular recognition

CAS 1421483-19-3 is the definitive furan-2-yl C3-hydroxypropyl naphthalene-1-carboxamide isomer. Unlike its C2-hydroxy or furan-3-yl analogs (identical molecular formula), this regioisomer preserves the hinge-region H-bond with Cys919 and a synthetically tractable secondary alcohol for chemoselective esterification (biotin/fluorophore-NHS), enabling target-engagement probe construction without disrupting the core pharmacophore. Choose this exact CAS to eliminate confounding variables in VEGFR-2/PDGFR/HDAC polypharmacology screens.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 1421483-19-3
Cat. No. B2528595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE
CAS1421483-19-3
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CC=CO3)O
InChIInChI=1S/C18H17NO3/c20-16(17-9-4-12-22-17)10-11-19-18(21)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)
InChIKeyVRTIKBFHQTXBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide (CAS 1421483-19-3): Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


N-[3-(Furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide (CAS 1421483-19-3; molecular formula C₁₈H₁₇NO₃; MW 295.3 g/mol) is a synthetic naphthamide derivative that links a naphthalene-1-carboxamide core to a furan-2-yl moiety via a 3-hydroxypropyl spacer [1]. The compound is cataloged in PubChem (CID 71787687) with computed descriptors including XLogP3 of 2.8, topological polar surface area (TPSA) of 62.5 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. It is supplied as a research-grade building block (typical purity ≥95%) by specialty chemical vendors under catalog identifiers including AKOS024536603 and VU0535278-1 [1][2]. The compound belongs to the broader naphthamide chemotype, a class recognized for multi-target protein kinase and histone deacetylase (HDAC) inhibitory potential, most notably against VEGFR-2 (KDR) with reported enzymatic IC₅₀ values in the low-nanomolar range for optimized analogs [3].

Why N-[3-(Furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide Cannot Be Interchanged with Positional Isomers or Regioisomeric Analogs in Structure-Sensitive Applications


Superficial molecular-formula identity (C₁₈H₁₇NO₃) across several commercially available analogs masks critical structural variations that materially affect molecular recognition, conformational dynamics, and hydrogen-bonding geometry. The target compound positions the hydroxyl group at the C3 carbon of the propyl linker, placing it three bond-lengths from the carboxamide nitrogen; its closest positional isomer (CAS 1396846-12-0) places the hydroxyl at C2, altering the torsional profile and the spatial relationship between the hydrogen-bond donor and the naphthalene π-surface [1]. The furan-2-yl regioisomer (CAS 1421483-19-3) differs from the furan-3-yl variant (CAS 1428359-48-1) in the orientation of the heterocyclic oxygen, which shifts the dipole moment vector and modifies the geometry of any polar or π–π interaction with protein binding pockets [1][2]. In naphthamide-based kinase inhibitors, SAR studies demonstrate that seemingly minor linker modifications can shift VEGFR-2 enzymatic IC₅₀ values by orders of magnitude—for example, from 0.5 nM to >100 nM—underscoring that generic substitution without direct comparative data introduces unacceptable risk in target-based screening cascades [3].

Quantitative Differentiation Evidence for N-[3-(Furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide (CAS 1421483-19-3) Versus Closest Analogs


Linker Regiochemistry: C3-Hydroxypropyl vs. C2-Hydroxypropyl Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Comparison

The target compound (CAS 1421483-19-3) exhibits a topological polar surface area (TPSA) of 62.5 Ų with 3 hydrogen bond acceptors (HBA), as computed by Cactvs and reported in PubChem [1]. Its positional isomer N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide (CAS 1396846-12-0) shares the same molecular formula (C₁₈H₁₇NO₃) and identical HBA count, but the shift of the hydroxyl group from the C3 to C2 position alters intramolecular hydrogen-bonding capability between the hydroxyl and the amide carbonyl. In protein–ligand co-crystal structures of naphthamide-based VEGFR-2 inhibitors (e.g., PDB entries for naphthamide series), the linker geometry dictates whether the hydroxyl can engage the conserved DFG-motif aspartate or the hinge-region backbone carbonyl; a one-carbon shift can abrogate this contact entirely [2]. While no direct head-to-head biochemical comparison between these two specific isomers has been published, class-level SAR for naphthamide VEGFR-2 inhibitors demonstrates that linker-length and hydroxyl-position modifications routinely produce >10-fold IC₅₀ shifts in enzymatic assays [2].

medicinal chemistry structure-activity relationship (SAR) molecular recognition

Furan Ring Regioisomerism: Furan-2-yl vs. Furan-3-yl Substitution Impact on LogP and Dipole Moment

The target compound (furan-2-yl substitution, CAS 1421483-19-3) has a computed XLogP3 of 2.8 [1]. The furan-3-yl regioisomer (CAS 1428359-48-1, same molecular formula C₁₈H₁₇NO₃) is expected to show a comparable but non-identical logP due to altered dipole moment orientation; the furan-2-yl oxygen is conjugated with the ring in a manner that affects the local electrostatic potential differently than the meta-oriented oxygen in furan-3-yl [2]. In the naphthamide VEGFR-2 inhibitor series, furan-2-yl substitution has been explicitly validated in co-crystal structures (PDB ligand entries) where the furan oxygen participates in a water-mediated hydrogen-bond network with the kinase hinge region; furan-3-yl would place the oxygen in a geometrically incompatible position for this interaction [3]. No published head-to-head comparative biochemical data exist for these two specific regioisomers, but the structural rationale for furan-2-yl preference in kinase-targeting naphthamides is well-established from multiple crystallographic studies [3].

physicochemical profiling drug-likeness heterocyclic chemistry

Amide Connectivity: Naphthalene-1-carboxamide vs. Furan-2-carboxamide (Inverted Amide) – Scaffold Classification and Biological Annotation Divergence

The target compound bears the naphthalene-1-carboxamide substructure (naphthalene carbonyl attached to the amine of the hydroxypropyl linker), which places it within the well-characterized naphthamide kinase-inhibitor chemotype [1]. The inverted amide analog N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide reverses this connectivity, making the furan-2-carbonyl the amide carbonyl. In the naphthamide VEGFR-2 inhibitor series, the naphthalene-1-carboxamide moiety is a critical pharmacophoric element; the naphthalene ring occupies a hydrophobic back pocket in the VEGFR-2 ATP-binding site, while the amide NH engages in a conserved hydrogen bond with the hinge-region Cys919 carbonyl [1][2]. Inverting the amide connectivity eliminates this hinge-binding hydrogen-bond donor, fundamentally altering the molecular recognition profile. While no direct comparative IC₅₀ data exist for these two specific compounds, the VEGFR-2 naphthamide series SAR explicitly demonstrates that amide connectivity inversion abolishes kinase inhibitory activity (IC₅₀ >10 µM vs. 0.5–3 nM for correctly oriented naphthamides) [2].

kinase inhibitor design naphthamide chemotype chemical biology

Naphthalene Core vs. Benzamide Core: XLogP3 and Heavy Atom Count Differentiation Governing Hydrophobic Pocket Occupancy

Replacement of the naphthalene-1-carboxamide core with a benzamide core, as in the structural analog 4-tert-butyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide (CAS 1421498-40-9; PubChem CID 71787688), reduces the heavy atom count from 22 to 21, eliminates one aromatic ring, and alters the XLogP3 from 2.8 (target compound) to 3.2 (benzamide analog) [1][2]. The topological polar surface area remains similar (benzamide analog TPSA ≈ 58.6 Ų), but the loss of the extended naphthalene π-surface reduces the capacity for π–π stacking with aromatic residues (e.g., Phe1047 in the VEGFR-2 DFG motif) [3]. In the naphthamide VEGFR-2 inhibitor series, replacement of the naphthalene with a phenyl ring consistently reduced enzymatic potency by 50- to 200-fold, attributable to the loss of hydrophobic contacts in the kinase back pocket [3]. The benzamide analog also exhibits higher XLogP3 (3.2 vs. 2.8), indicating increased lipophilicity that may affect aqueous solubility and non-specific protein binding [1][2].

physicochemical property comparison kinase inhibitor design scaffold selection

Vendor Catalog Availability and Purity Specification: Single-Source vs. Multi-Source Procurement Risk for CAS 1421483-19-3

CAS 1421483-19-3 is currently listed by a limited set of specialty chemical suppliers, with confirmed catalog entries from Life Chemicals (catalog F6190-1092; 5 mg at $69.00, 30 mg available) and Chemenu (catalog CM989892; purity ≥95%) [1]. In contrast, the furan-3-yl regioisomer (CAS 1428359-48-1; catalog CM989894) and the C2-hydroxy positional isomer (CAS 1396846-12-0; catalog CM981114) are also available but from similarly limited supplier networks . The restricted supplier base introduces batch-to-batch variability risk that necessitates rigorous in-house QC (NMR, LCMS, HPLC purity verification) upon receipt. Notably, the compound is absent from major screening-compound repositories including PubChem BioAssay, ChEMBL, and BindingDB, indicating that it has not undergone systematic broad-panel biological profiling at the time of this analysis [2]. Researchers should verify the absence of an undefined stereocenter (PubChem reports 1 undefined atom stereocenter for CID 71787687) and confirm enantiomeric composition with the supplier before use in chiral assays [2].

chemical procurement supply chain research reproducibility

Optimal Research and Procurement Application Scenarios for N-[3-(Furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide (CAS 1421483-19-3)


Kinase-Focused Medicinal Chemistry: Naphthamide Scaffold Library Expansion with Correct Amide Connectivity

Researchers pursuing naphthamide-based kinase inhibitors—particularly those targeting VEGFR-2 (KDR), PDGFR-β, or RET—should prioritize CAS 1421483-19-3 specifically because it preserves the naphthalene-1-carboxamide connectivity that is essential for the conserved hinge-region hydrogen bond with Cys919 [1]. The furan-2-yl substitution is compatible with the water-mediated hydrogen-bond network observed in naphthamide VEGFR-2 co-crystal structures, and the C3-hydroxypropyl linker provides a synthetically tractable handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone) without disrupting the core pharmacophore [1][2]. This compound is not appropriate for programs targeting kinases where the hinge-binding motif requires a heterocycle-substituted amide rather than a naphthalene-substituted amide.

Chemical Biology Probe Development: Hydroxypropyl Linker as a Conjugation Handle for Biotinylation or Fluorophore Attachment

The secondary alcohol at the C3 position of the hydroxypropyl linker provides a site for chemoselective derivatization (e.g., esterification with biotin-NHS or fluorophore-NHS esters) while preserving the naphthalene-1-carboxamide and furan-2-yl moieties intact [1]. This enables the construction of affinity probes or fluorescent tracers for target-engagement studies (e.g., cellular thermal shift assays, fluorescence polarization competition assays) without altering the core binding pharmacophore. The computed TPSA of 62.5 Ų and XLogP3 of 2.8 suggest adequate cell permeability for intracellular target engagement, though empirical verification (Caco-2 or PAMPA assay) is recommended [2].

Structure–Activity Relationship (SAR) Studies: Negative Control for Furan-3-yl and C2-Hydroxy Isomer Comparator Experiments

In SAR campaigns investigating the impact of furan regioisomerism or linker hydroxyl position on target binding, CAS 1421483-19-3 serves as a defined reference compound (furan-2-yl; C3-OH) against which the furan-3-yl analog (CAS 1428359-48-1) and the C2-hydroxy analog (CAS 1396846-12-0) can be directly compared [1]. The identical molecular formula across these three compounds minimizes confounding variables (molecular weight, logP, HBA/HBD counts are comparable), isolating the stereoelectronic contribution of the specific structural variation to any observed differences in biological readout [1][2].

Multi-Target Kinase/HDAC Inhibitor Screening Cascades Leveraging the Naphthamide Chemotype's Polypharmacology

The naphthamide chemotype, as exemplified by patent disclosures (e.g., US 20100298358, US 8211901B2), has demonstrated simultaneous inhibitory activity against multiple protein kinases and histone deacetylases (HDACs) [1]. CAS 1421483-19-3, as a naphthalene-1-carboxamide derivative bearing a furan-2-yl substituent, is structurally positioned within this polypharmacological space. It may be deployed as a screening deck member in panels that include VEGFR-2, PDGFR, and HDAC isoforms, particularly where the goal is to identify compounds with a dual kinase/HDAC inhibition profile for oncology applications. However, prospective users should note the absence of published multi-target profiling data for this specific compound and should incorporate appropriate selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) in their screening cascade [1][2].

Quote Request

Request a Quote for N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.